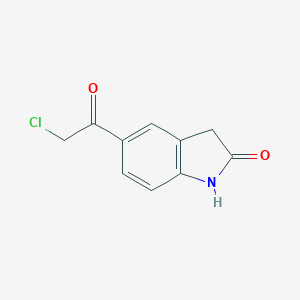

5-Chloroacetyloxindole

Overview

Description

5-Chloroacetyloxindole is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Properties

- 5-Loxin®, a novel Boswellia serrata extract enriched with 3-O-acetyl-11-keto-beta-boswellic acid, exhibits potential anti-inflammatory properties by inhibiting the 5-lipoxygenase enzyme. This was demonstrated in a study evaluating its efficacy in the treatment of osteoarthritis of the knee, suggesting potential anti-inflammatory applications for structurally similar compounds like 5-Chloroacetyloxindole (Sengupta et al., 2008).

Pharmacological Effects

- Chlorogenic Acid (5-O-caffeoylquinic acid), a phenolic compound with a structure that shares some similarities with this compound, has been noted for its wide range of health-promoting properties. These include anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, which may be relevant in exploring the effects of related compounds (Santana-Gálvez et al., 2017).

Neuroprotective Effects

- A study on Chlorogenic acid (5-CQA) established a UHPLC–MS/MS method for its determination in rat plasma, cerebrospinal fluid, and brain tissue. This was to investigate its ability to pass through the blood-brain barrier and its distribution in the rat brain, with findings suggesting potential neuroprotective effects. This could provide a basis for exploring the neuroprotective potential of structurally related compounds like this compound (Bai et al., 2023).

Anti-Cancer Applications

- The anti-cancer properties of 5-fluorouracil, a widely used cancer treatment drug, might offer insights into the potential applications of similar compounds. Understanding the mechanisms of action and strategies to enhance its anticancer activity could be relevant when considering the applications of this compound in similar contexts (Longley et al., 2003).

Safety and Hazards

5-Chloroacetyloxindole may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or if skin irritation occurs . Contaminated clothing should be removed and washed before reuse .

Biochemical Analysis

Biochemical Properties

5-Chloroacetyloxindole plays a significant role in biochemical reactions due to its potential for nucleophilic substitution reactions. The carbonyl group within the oxindole ring can react with nucleophiles, leading to the replacement of the chlorine atom with another group. This property makes it a useful cysteine-modifying agent in proteomic research, where it can alter protein function or stability by modifying cysteine residues in proteins. Additionally, this compound interacts with enzymes such as tyrosine kinase inhibitors, highlighting its importance in biochemical pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the viability and motility of cancer cells, potentially inhibiting cell invasion and altering energy metabolism . The compound’s impact on cell signaling pathways, such as the AKT signaling cascade, further underscores its role in modulating cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic substitution reactions. The electrophilic carbonyl group within the oxindole ring can react with nucleophiles, such as the thiol group in cysteine residues, leading to modifications in protein structure and function. This interaction can result in enzyme inhibition or activation, thereby influencing various biochemical pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under inert gas (nitrogen or argon) at temperatures between 2-8°C . Long-term studies have shown that this compound can maintain its activity and function over extended periods, although its stability may be influenced by environmental factors such as temperature and light exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions and metabolic pathways. At higher doses, it can cause toxic or adverse effects, including alterations in metabolite levels and potential toxicity . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in glycolipid metabolism and its influence on short-chain fatty acids highlight its importance in maintaining energy balance and normal physiological functions . Additionally, this compound can modulate the activity of enzymes involved in glucose and lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s solubility in dimethylformamide and its crystalline powder form facilitate its distribution within cellular compartments . These interactions influence the localization and accumulation of this compound, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s presence in various subcellular locations can influence its activity and function, contributing to its role in biochemical reactions and cellular processes .

Properties

IUPAC Name |

5-(2-chloroacetyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-5-9(13)6-1-2-8-7(3-6)4-10(14)12-8/h1-3H,4-5H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJWBEAGVWVEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)CCl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366179 | |

| Record name | 5-Chloroacetyloxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65435-04-3 | |

| Record name | 5-Chloroacetyloxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Chloroacetyl)-1,3-dihydro-2H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-Chloroacetyloxindole in organic synthesis?

A1: this compound serves as a valuable building block in synthesizing thiazole-containing indole derivatives []. The research highlights its reactivity with thiourea, substituted thioureas, and thioamides via the Hantzsch reaction. This reaction efficiently yields a diverse range of 5-(2-substituted-thiazol-4-yl)indolin-2-one derivatives, demonstrating its utility in creating structurally diverse compounds for potential medicinal chemistry applications.

Q2: Can you elaborate on the reaction conditions used with this compound in the study?

A2: The study employed mild reaction conditions for synthesizing thiazole-containing indole derivatives using this compound []. The reactions were conducted in absolute ethanol as the solvent, eliminating the need for harsh reagents or extreme temperatures. This approach contributes to the method's overall efficiency and simplifies the synthesis process.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)

![3-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B152535.png)

![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)